Suffruticosol A
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Overview
Description
Suffruticosol A is a naturally occurring compound isolated from the seeds of Paeonia lactiflora and Paeonia suffruticosa. It is known for its neuroprotective, anti-inflammatory, and osteogenic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various fields, including medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Suffruticosol A can be isolated from the seeds of Paeonia lactiflora and Paeonia suffruticosa through a series of extraction and purification processes. The seeds are typically ground into a fine powder and subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using techniques such as column chromatography to obtain pure this compound .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, filtration, and chromatographic purification to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Suffruticosol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Suffruticosol A has a wide range of scientific research applications due to its diverse biological activities:
Anti-inflammatory: The compound exhibits significant anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.
Antibiofilm and Antivirulence: This compound has been found to possess antibiofilm and antivirulence activities, making it a promising candidate for combating bacterial infections.
Mechanism of Action
Suffruticosol A exerts its effects through various molecular targets and pathways:
Neuroprotection: It enhances brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Osteogenesis: The compound activates the BMP2-Smad1/5/8-RUNX2 signaling pathway, which is essential for osteoblast differentiation and bone formation.
Anti-inflammatory: This compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress.
Comparison with Similar Compounds
Suffruticosol A is part of a group of oligostilbenes found in Paeonia suffruticosa. Similar compounds include:
Suffruticosol B: Another oligostilbene with osteogenic and anti-inflammatory properties.
Suffruticosol C: Known for its autophagy-inducing and anti-cancer activities.
Trans-resveratrol: A well-known stilbene with antioxidant and anti-inflammatory effects.
Cis-ε-viniferin: Exhibits anti-inflammatory and neuroprotective properties.
Trans-ε-viniferin: Similar to cis-ε-viniferin but with different stereochemistry and biological activities.
This compound stands out due to its unique combination of neuroprotective, osteogenic, and anti-inflammatory properties, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
220936-82-3 |
---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(1R,2R,3R,9S,10R,17R)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34+,35-,37+,40+,42+/m0/s1 |
InChI Key |
MBGBQHRAJPLAPN-SMIUPXLJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
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